Product packaging for Trp-Tyr(Cat. No.:CAS No. 19653-76-0)

Trp-Tyr

Cat. No.: B016943
CAS No.: 19653-76-0
M. Wt: 367.4 g/mol
InChI Key: TYYLDKGBCJGJGW-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-Tyr-OH (CAS 19653-76-0) is a dipeptide composed of L-tryptophan and L-tyrosine, with a molecular formula of C₂₀H₂₁N₃O₄ and a molecular weight of 367.4 g/mol. This peptide is provided with a high purity level of ≥98% and is intended for Research Use Only; it is not intended for diagnostic or therapeutic applications in humans. The primary research value of H-Trp-Tyr-OH lies in its role as a model compound in biochemical and biophysical studies. It serves as a fundamental building block for investigating larger, more complex peptide systems, particularly those involving proline residues and aromatic side chains. Nuclear Magnetic Resonance (NMR) studies on related peptides, such as the H-Trp-(Pro)n-Tyr-OH series, utilize this dipeptide structure to probe critical phenomena like cis-trans isomerization of proline peptide bonds and the conformation of aromatic side chains . The tryptophan and tyrosine residues also make this dipeptide a key subject in pulse radiolysis research , where it is used to study intramolecular electron transfer mechanisms, specifically the transformation from a tryptophanyl to a tyrosyl radical . Furthermore, as a representative dipeptide, it falls within a class of molecules studied for their potential biological activities , which can include roles as antihypertensive, bitter-tasting, or cosmetic agents, highlighting its versatility across various research fields including food science and pharmacology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O4 B016943 Trp-Tyr CAS No. 19653-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLDKGBCJGJGW-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941418
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19653-76-0
Record name L-Tryptophyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19653-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Strategies for H Trp Tyr Oh

Chemical Modifications and Derivatization of H-Trp-Tyr-OH

Chemical modification and derivatization of peptides, including dipeptides like H-Trp-Tyr-OH, can be performed to alter their properties or introduce new functionalities bachem.com. Tryptophan and tyrosine residues are particularly amenable to chemical modifications due to their reactive side chains rsc.orgscispace.com.

Modification at tyrosine residues can involve reactions targeting the phenolic hydroxyl group or the aromatic ring. Methods include reactions with diazonium salts, Mannich-type reactions, reactions with imines, and palladium-catalyzed allylic O-alkylation rsc.orgscispace.com. Late-stage functionalization of Tyr-containing peptides with azobenzene (B91143) moieties has been demonstrated via a dearomatization-rearomatization pathway rsc.org. Enzymatic methods, such as those catalyzed by horseradish peroxidase (HRP), can also selectively modify tyrosine residues scispace.com.

Tryptophan residues can be chemically modified at the indole (B1671886) ring. Methods include rhodium-catalyzed reactions with carbenoids and reactions with organic radical compounds scispace.com. Electrochemical oxidation of Trp within peptides can lead to specific cleavage of the amide bond at its C-terminal side rsc.org. Trifluoromethylthiolation is another modification that can be applied to tryptophan and tyrosine residues, enhancing the hydrophobicity of peptides chemistryviews.orgnih.gov. This modification can be introduced to protected amino acid derivatives for use in SPPS or applied as a late-stage functionalization to peptides chemistryviews.orgnih.gov.

Derivatization techniques are also used for analytical purposes, such as pre-column derivatization of amino acids for HPLC analysis waters.com. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with amino groups, allowing for sensitive detection waters.com. Spectrophotometric methods utilizing differential derivatization have been developed for the simultaneous quantification of aromatic amino acids like tryptophan and tyrosine uobaghdad.edu.iq.

N- and C-Terminal Derivatization

Modification of the N- and C-termini of peptides is a common strategy to alter their charge, stability, and biological activity sigmaaldrich.comlifetein.com. The N-terminus contains a free amino group, while the C-terminus has a free carboxyl group wikipedia.org.

N-Terminal Acetylation: Acetylation involves the addition of an acetyl group to the α-amino group at the N-terminus. This modification neutralizes the positive charge of the N-terminus and can enhance peptide stability by preventing degradation by aminopeptidases sigmaaldrich.comlifetein.com. N-terminal acetylation is a prevalent post-translational modification in naturally occurring proteins and can influence protein localization, interaction, and stability nih.govcellsignal.com.

C-Terminal Amidation: Amidation converts the free carboxyl group at the C-terminus into a primary amide. This modification removes the negative charge at the C-terminus and can also increase peptide stability by preventing degradation by carboxypeptidases sigmaaldrich.comlifetein.com. C-terminal amidation can mimic the native structure of some peptides and may improve their ability to cross cell membranes lifetein.com.

These terminal modifications can be introduced during peptide synthesis or through post-synthetic procedures sigmaaldrich.com. Studies on other dipeptides, such as Cys-Trp/Trp-Cys, have investigated the impact of N-terminal acetylation and C-terminal amidation on their physicochemical properties and interactions acs.org.

Side-Chain Functionalization of Tryptophan and Tyrosine Residues

The indole side chain of tryptophan and the phenolic hydroxyl group of tyrosine offer unique handles for chemical modification, allowing for diversification of peptide properties and introduction of new functionalities [from previous turns].

Trifluoromethylthiolation for Hydrophobicity Enhancement

The introduction of fluorine-containing groups, such as the trifluoromethylthio (SCF₃) group, into peptides is a strategy to enhance their lipophilicity and potentially improve their membrane permeability and pharmacological profile chemistryviews.orgnih.gov. Methods have been developed for the regioselective trifluoromethylthiolation of tryptophan and tyrosine residues in peptides chemistryviews.orgnih.govox.ac.ukresearchgate.netacs.org. This modification can be achieved using electrophilic trifluoromethanesulfenamide reagents in the presence of activating acids chemistryviews.orgnih.gov.

Studies have shown that trifluoromethylthiolation of Trp and Tyr residues in short peptides can lead to a notable increase in local hydrophobicity, as quantified by methods like chromatographic hydrophobicity index determination nih.govresearchgate.net. This functionalization can be performed on protected amino acid building blocks for subsequent incorporation into peptides via SPPS, or as a late-stage modification on pre-synthesized peptides chemistryviews.orgnih.govresearchgate.net.

Oxidation Reactions of Tryptophan and Tyrosine Moieties

Tryptophan and tyrosine residues are susceptible to oxidation due to their electron-rich aromatic side chains researchgate.netresearchgate.netrsc.org. Oxidation can occur through various mechanisms involving reactive oxygen species (ROS), enzymes, or chemical oxidants wikipedia.orgresearchgate.netresearchgate.net.

Oxidation of tryptophan can lead to a variety of products, including oxindolylalanine, N-formylkynurenine, and kynurenine (B1673888) [from previous turns]. The indole moiety is particularly prone to oxidation [from previous turns].

Tyrosine oxidation can result in the formation of products such as 3,4-dihydroxyphenylalanine (DOPA) and dityrosine (B1219331) cross-links wikipedia.orgox.ac.ukresearchgate.net. Dityrosine formation involves the oxidative coupling of two tyrosine residues and can lead to protein cross-linking and aggregation wikipedia.orgresearchgate.net. Enzymatic oxidation using enzymes like tyrosinase and peroxidase can also mediate tyrosine oxidation and subsequent cross-linking researchgate.netnih.gov.

The oxidation of Trp and Tyr within dipeptides has been studied to understand the influence of the peptide environment on their reactivity researchgate.netresearchgate.netmdpi.comnih.govacs.orgresearchgate.netresearchgate.net. For instance, studies on Trp-Tyr and Tyr-Trp dipeptides have investigated intramolecular electron transfer processes upon oxidation, revealing that the direction and rate of electron transfer can be influenced by the sequence and pH nih.govacs.org. The position of Tyr or Trp at the N- or C-terminus can also affect the antioxidant activity of dipeptides mdpi.comresearchgate.netresearchgate.net.

Dipeptide SequenceN-terminal Amino AcidC-terminal Amino AcidObserved Electron Transfer Direction (Oxidized)
This compoundTryptophanTyrosineTrp[NH•+] → Tyr[O•] nih.govacs.org
Tyr-TrpTyrosineTryptophanTyr[O•] → Trp[NH•+] (at low pH) nih.govacs.org
Bioconjugation Strategies Targeting Tyrosine Residues

Tyrosine residues serve as valuable sites for bioconjugation, allowing the attachment of various molecules such as labels, therapeutic agents, or polymers to peptides and proteins [from previous turns]. The phenolic hydroxyl group of tyrosine is a key reactive handle for these strategies [from previous turns].

Several methods have been developed for tyrosine-selective bioconjugation. These include reactions utilizing diazonium salts, which can react with the activated aromatic ring of tyrosine [from previous turns]. Hypervalent iodine reagents have also been employed for tyrosine functionalization under mild conditions [from previous turns]. Enzymatic methods, such as those involving tyrosinase, can oxidize tyrosine residues to o-quinones, which are reactive towards nucleophiles and can be used for conjugation, for example, with cysteine residues [from previous turns].

These bioconjugation strategies enable the creation of peptide conjugates with altered properties or novel functions, important in areas such as chemical biology and drug delivery [from previous turns].

Incorporation of Unnatural Amino Acids and Dipeptide Surrogates into H-Trp-Tyr-OH Analogs

The incorporation of unnatural amino acids or dipeptide surrogates into peptide sequences allows for the exploration of novel structural and functional properties that are not possible with the 20 canonical amino acids sigmaaldrich.comnih.govsci-hub.se. This approach can be used to create H-Trp-Tyr-OH analogs with modified characteristics.

Unnatural amino acids can be introduced during peptide synthesis, either through SPPS using commercially available or newly synthesized unnatural amino acid building blocks, or through ribosomal synthesis using engineered translation systems proteogenix.sciencesigmaaldrich.comnih.govnih.gov. Ribosomal incorporation of unnatural amino acids requires the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs nih.govnih.gov. The efficiency of incorporation can vary depending on the structure of the unnatural amino acid thaiscience.infosigmaaldrich.comox.ac.uk.

Studies have explored the enzymatic activity on dipeptides containing aromatic amino acids like Trp and Tyr, highlighting the potential for modifying these dipeptides or creating analogs with altered enzymatic processing bachem.com. The development of methods for incorporating modified amino acids, such as trifluoromethylthiolated Trp and Tyr, into peptides via SPPS exemplifies the strategy of using unnatural amino acids to tune peptide properties nih.govresearchgate.net. Furthermore, techniques involving the initiation of peptide synthesis with modified amino acids, like N-chloroacetylated residues, can be used to generate cyclic peptide analogs thaiscience.infofrontiersin.org.

The incorporation of D-amino acids, which are stereoisomers of the naturally occurring L-amino acids, is another form of introducing unnatural amino acids that can significantly impact peptide stability and biological activity pnas.org. However, ribosomal incorporation of D-amino acids can have attenuated efficiency thaiscience.infoox.ac.uk.

These strategies involving unnatural amino acids and dipeptide surrogates provide powerful tools for generating diverse H-Trp-Tyr-OH analogs with tailored chemical and biological properties for research and potential application.

Spectroscopic and Structural Characterization of H Trp Tyr Oh

Advanced Spectroscopic Techniques for Elucidating H-Trp-Tyr-OH Conformation and Interactions

Advanced spectroscopic techniques are employed to gain a deeper understanding of the conformational preferences and molecular interactions of H-Trp-Tyr-OH. These techniques can reveal details about the peptide's backbone and side-chain orientations, as well as its interactions with solvents or other molecules.

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. By analyzing the signals from atomic nuclei (such as ¹H and ¹³C), researchers can gain detailed information about the chemical environment and connectivity of atoms within the H-Trp-Tyr-OH peptide.

¹H NMR spectroscopy provides characteristic signals for the protons in H-Trp-Tyr-OH, allowing for the identification and assignment of different proton environments within the molecule. Analysis of chemical shifts, coupling constants, and signal intensities can provide information about the peptide's primary structure, as well as its conformation and flexibility. Studies on related tryptophan- and tyrosine-containing peptides demonstrate the utility of ¹H NMR in characterizing aromatic interactions and backbone conformations. researchgate.netacs.orgbeilstein-journals.org For instance, ¹H NMR has been used to study the cis-trans isomerization of proline peptide bonds and the conformation of aromatic side chains in peptides containing Trp and Tyr. nih.gov

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-NH (Trp)8.49s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
ArH (Trp/Tyr)6.63 - 7.39m, d, s7.75Aromatic protons rsc.org
Ar-OH (Tyr)5.20s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
CαH (Tyr)4.80s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
CαH (Trp)4.26s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
OMe3.52s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
CβH (Tyr)3.22s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
CβH (Trp)2.85 - 2.9broad peak-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
Boc1.42s-Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
-COOH (Trp)10.60s-Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org
-NH7.28 - 7.54m-Amide protons rsc.org
ArH (Trp)7.11s-Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org
ArH (Trp/Tyr)6.59 - 7.07m, d6.8Aromatic protons rsc.org
Ar-OH (Tyr)4.50s-Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org
CαH4.44s-Alpha protons rsc.org
CβH (Tyr)3.16 - 3.21m-Beta protons of Tyrosine rsc.org
CβH (Trp)2.79 - 3.08m, d-Beta protons of Tryptophan rsc.org
Boc1.22s-Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org

¹³C NMR spectroscopy provides information about the carbon backbone and side chains of H-Trp-Tyr-OH. The chemical shifts of ¹³C nuclei are sensitive to the hybridization state, functional groups, and electronic environment of the carbon atoms. This makes ¹³C NMR valuable for confirming the presence of specific amino acid residues and peptide bonds. researchgate.net Analysis of ¹³C NMR spectra can also provide insights into conformational preferences and molecular interactions. nih.gov

While direct ¹³C NMR data for H-Trp-Tyr-OH was limited, data for Boc-Trp-Tyr-OMe and Boc-Trp-Tyr-OH, related derivatives, were found. rsc.org These examples demonstrate the kind of ¹³C NMR data that would be relevant for H-Trp-Tyr-OH. A ¹³C NMR spectrum for H-Trp-Tyr-OH (CAS 19653-76-0) is also available in chemical databases. chemicalbook.com

Carbon EnvironmentChemical Shift (δ, ppm)Notes
Carbonyl (C=O)171.27, 171.86Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
Aromatic109.27 - 155.56Aromatic carbons rsc.org
Boc C=O155.27Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
Boc Quaternary C80.49Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
53.10, 56.06Alpha carbons rsc.org
OMe52.35Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
27.56, 37.92Beta carbons rsc.org
Boc Methyls28.26Boc-Tyr-Trp-OMe in CDCl₃ rsc.org
Carbonyl (C=O)172.13, 173.75Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org
Aromatic110.19 - 156.15Aromatic carbons rsc.org
Boc Quaternary C78.54Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org
53.55, 56.62Alpha carbons rsc.org
27.65, 37.12Beta carbons rsc.org
Boc Methyls28.60, 28.21Boc-Trp-Tyr-OH in DMSO-d₆ rsc.org

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. MS is routinely used to confirm the synthesis of peptides and to assess their purity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of a molecule, which is essential for confirming the identity of H-Trp-Tyr-OH and differentiating it from impurities or related compounds. HRMS data for related Boc-protected Trp-Tyr peptides have been reported, showing observed masses that closely match calculated values. rsc.org

CompoundExpected [M+H]⁺ m/zObserved [M+H]⁺ m/zNotes
Boc-Trp-Tyr-OMe482.2291482.2286 rsc.org
Boc-Trp-Tyr-OH468.2135468.2125 rsc.org
Boc-Tyr-Trp-OMe482.2291482.2286 rsc.org
Boc-Tyr-Trp-OH468.2135468.2125 rsc.org
PS1-Zn [M+K]⁺584.1141583.5300Zinc complex of Boc-Tyr-Trp-OMe rsc.org
PS2-Zn [M+Na]⁺554.1246553.9500Zinc complex of Boc-Trp-Tyr-OH rsc.org

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the measurement of the mass-to-charge ratios of the resulting fragment ions. This fragmentation pattern provides sequence information for peptides and can help confirm the presence and order of amino acid residues. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Electron Transfer Dissociation (ETD), can yield complementary information about the peptide structure and post-translational modifications. diva-portal.org MS/MS analysis is a powerful tool for structural confirmation and can differentiate between isomeric peptides.

While specific MS/MS fragmentation data for H-Trp-Tyr-OH was not detailed in the search results, general MS data for Tyr-Trp ([M+H]⁺ precursor m/z 368.1604826) is available in public databases, showing some fragment ions. nih.gov This indicates that MS/MS can be applied to H-Trp-Tyr-OH to obtain structural information through fragmentation.

Precursor TypePrecursor m/zFragment m/zIntensityNotes
[M+H]⁺368.1604826136.077192370.42Tyr-Trp nih.gov
[M+H]⁺368.1604826188.072722370.27Tyr-Trp nih.gov
[M+H]⁺368.1604826205.098482370.11Tyr-Trp nih.gov
[M+H]⁺368.1604826146.061282370.04Tyr-Trp nih.gov
[M+H]⁺368.160482691.055839370.04Tyr-Trp nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental tools for studying molecules with aromatic chromophores. Tryptophan and tyrosine exhibit characteristic absorption and fluorescence properties in the UV region, which are sensitive to their local environment.

Absorption Characteristics of Tryptophan and Tyrosine Chromophores

Tryptophan and tyrosine are the primary contributors to the UV absorption of proteins and peptides in the 250-300 nm range. Tryptophan typically exhibits a strong absorption band around 280 nm with a molar absorptivity significantly higher than that of tyrosine, which absorbs around 275 nm. nih.gov Phenylalanine also absorbs in the UV region but with a much lower intensity compared to tryptophan and tyrosine, and its absorption features are typically below 220 nm. nih.govacs.org The absorption spectra of tryptophan and tyrosine residues in a peptide like H-Trp-Tyr-OH can be influenced by the peptide environment and the proximity of the two chromophores. researchgate.netresearchgate.netmdpi.com

Amino AcidApproximate λmax (UV Absorption)Molar Absorptivity (ε) (M-1 cm-1)
Tryptophan~280 nm~5600 nih.gov
Tyrosine~275 nm~1420 nih.gov
Phenylalanine~257 nm~197 nih.gov
Quenching Studies and Environmental Sensitivity of Fluorescence

Tryptophan fluorescence is particularly sensitive to its local environment, including the polarity and the presence of nearby quenching groups. mdpi.comnih.gov In peptides containing both tryptophan and tyrosine, fluorescence quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) from tyrosine to tryptophan, given the overlap between tyrosine emission and tryptophan absorption spectra. acs.org Additionally, electron transfer processes can contribute to fluorescence quenching. nih.govaip.orgscirp.org Studies on dipeptides have shown that the fluorescence quantum yield of tryptophan can be influenced by factors such as pH and the presence of charged groups, which can affect electron transfer rates. nih.govscirp.org For instance, a low quantum yield at low pH has been attributed to increased electron transfer to the amide backbone. nih.govscirp.org Tyrosine fluorescence can also be quenched in the presence of tryptophan or through interactions with the peptide chain. nih.gov The distance between tryptophan and tyrosine residues can play a crucial role in the efficiency of energy and electron transfer processes, impacting the observed fluorescence properties. aip.orgnih.gov

Quenching MechanismDescriptionRelevance to this compound
Förster Resonance Energy Transfer (FRET)Non-radiative energy transfer from a donor fluorophore (Tyr) to an acceptor chromophore (Trp) via dipole-dipole interaction.Possible, due to spectral overlap. acs.org
Electron TransferTransfer of an electron from the excited fluorophore (Trp or Tyr) to a nearby group.Possible, influenced by environment and charged groups. nih.govaip.orgscirp.org
Interaction with Peptide BackboneNon-specific interactions with the peptide chain leading to energy dissipation.Possible. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure and conformational properties of peptides and proteins. The CD spectrum in the far-UV region (typically 190-250 nm) provides information about the peptide backbone conformation (e.g., alpha-helix, beta-sheet, random coil). The near-UV CD spectrum (typically 250-320 nm) is sensitive to the environment and interactions of aromatic amino acid side chains, including tryptophan and tyrosine. acs.orgrsc.org

For H-Trp-Tyr-OH, the near-UV CD spectrum can provide insights into the relative orientation and interactions between the indole (B1671886) ring of tryptophan and the phenol (B47542) ring of tyrosine. researchgate.net Changes in the CD spectrum with varying conditions (e.g., temperature, solvent, pH) can indicate conformational changes or alterations in the interactions between the aromatic side chains. Studies on peptides containing tryptophan and tyrosine have shown that specific interactions between these residues can give rise to characteristic CD spectral features in the near-UV region. acs.orgresearchgate.net The contribution of tryptophan and tyrosine to the CD spectrum in the 225-250 nm region has been noted, with strong positive bands in this region sometimes attributed to these residues. acs.org

Raman Spectroscopy, including UV Resonance Raman (UVRR) Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules, offering insights into their structure and bonding. UV Resonance Raman (UVRR) spectroscopy selectively enhances the Raman signals of chromophores that absorb in the UV region, such as tryptophan and tyrosine. uci.edunih.gov

UVRR spectroscopy with excitation wavelengths resonant with the electronic transitions of tryptophan and tyrosine can provide detailed information about the vibrational modes of their aromatic rings and how these modes are affected by the peptide environment and conformation. uci.edunih.govresearchgate.net For H-Trp-Tyr-OH, UVRR can be used to study the vibrational signatures of the indole and phenol rings and potentially identify interactions or conformational constraints influencing these residues. Studies on peptides containing tryptophan and tyrosine have utilized UVRR to examine the vibrational coupling between these residues and to distinguish between different bonding patterns. uci.edunih.govresearchgate.netresearchgate.net Specific Raman bands corresponding to tryptophan and tyrosine ring vibrations have been identified and used as markers for their local environment and conformation. nih.govresearchgate.netacs.org

Conformational Analysis and Dynamics

The conformational flexibility of dipeptides like H-Trp-Tyr-OH is crucial for understanding their behavior and interactions. The presence of rotatable bonds in the peptide backbone and amino acid side chains allows the molecule to adopt various conformations.

Molecular Dynamics (MD) Simulations for H-Trp-Tyr-OH Conformational Landscapes

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system, providing insights into its conformational landscape, dynamics, and the relative stabilities of different conformations. ajol.infoaip.orgbsu.edu.azplos.orgnih.govplos.org

For H-Trp-Tyr-OH, MD simulations can explore the possible conformations accessible to the dipeptide in solution, considering the rotations around the backbone dihedral angles (φ, ψ, and ω) and the side-chain dihedral angles (χ1, χ2, etc.) of tryptophan and tyrosine. ajol.infobsu.edu.az These simulations can help to identify low-energy conformers and characterize the transitions between different conformational states. ajol.infobsu.edu.az MD simulations can also provide information about intramolecular interactions, such as hydrogen bonds or aromatic stacking interactions between the tryptophan and tyrosine side chains, which can influence the dipeptide's preferred conformations. ajol.infonih.gov Studies on similar dipeptides have utilized MD simulations to investigate the effects of solvent and temperature on conformational preferences and to understand the role of intramolecular interactions in stabilizing specific structures. aip.orgnih.govnih.gov The results from MD simulations can complement experimental spectroscopic data by providing a detailed molecular-level interpretation of the observed properties.

Dihedral AngleDescriptionRelevance to H-Trp-Tyr-OH Conformational Analysis
φRotation around the N-Cα bond of an amino acid residue.Influences backbone conformation.
ψRotation around the Cα-C' bond of an amino acid residue.Influences backbone conformation.
ωRotation around the peptide (C'-N) bond.Primarily planar, but cis/trans isomerization can occur. nih.gov
χ1, χ2, ...Rotations around side-chain bonds.Influence the orientation and interactions of aromatic rings. ajol.infobsu.edu.aznih.gov

Experimental Determination of Secondary and Tertiary Structures in Solution

The experimental determination of the secondary and tertiary structures of peptides in solution is crucial for understanding their biological activity and physical properties. For a dipeptide like H-Trp-Tyr-OH, which contains aromatic residues, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are primary tools for elucidating conformational preferences in a solution environment.

NMR spectroscopy provides detailed atomic-level information about peptide conformation, dynamics, and interactions. Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable. TOCSY experiments help in identifying coupled spins within individual amino acid residues, while NOESY experiments reveal through-space correlations between protons, providing distance restraints that are essential for determining three-dimensional structure uzh.ch. Chemical shifts of backbone and side-chain protons are sensitive to the local environment and secondary structure elements. Scalar coupling constants (e.g., 3J(HNHα)) provide information about the dihedral angles of the peptide backbone uzh.ch.

While a comprehensive study specifically detailing the solution structure of H-Trp-Tyr-OH using these techniques was not explicitly found in the immediate search results, studies on related peptides containing Tryptophan and Tyrosine highlight the importance of intramolecular interactions, such as pi-pi interactions between the aromatic rings and hydrogen bonding, in influencing their solution conformation nih.govnih.govacs.orgmdpi.comnih.govmdpi.com. These interactions can drive the formation of specific folded or semi-folded states even in short peptides.

For instance, studies on beta-hairpin peptides containing this compound dyads have demonstrated that edge-to-face aromatic interactions between these residues contribute to the stability and geometry of the hairpin structure, as determined by 2D NMR nih.govacs.org. Similarly, research on cyclic this compound dipeptides has indicated that hydrogen bonds facilitated by the tyrosine hydroxyl group can play a significant role in self-assembly and potentially influence the conformation in solution mdpi.com.

Experimental data, such as specific NMR chemical shifts and coupling constants, along with CD spectral data (e.g., characteristic minima or maxima at certain wavelengths), would be required for a complete determination of the secondary and tertiary structure of H-Trp-Tyr-OH in solution. As an example of the type of NMR data that would be acquired in such studies, 1H NMR data for a related compound, Ac-Trp-Tyr-OH, in CD3OD has been reported core.ac.uk. While this compound has an acetyl group at the N-terminus, the chemical shifts of the core this compound residues can still offer some indication of the expected spectral properties for H-Trp-Tyr-OH in a similar solvent environment.

Below is an example of how experimental NMR data might be presented, using the reported 1H NMR data for Ac-Trp-Tyr-OH as an illustration core.ac.uk:

Proton Assignment Chemical Shift (ppm) Multiplicity
N-H (Trp) 7.93 d
Indole H (Trp) 7.57 d
Indole H (Trp) 7.30 d
Indole H & Phenol H (Trp & Tyr) 7.15–6.61 m
α-CH (Trp) 4.67 m
α-CH (Tyr) 4.56 m
β-CH2 (Trp) 3.28–2.80 m
β-CH2 (Tyr) 3.28–2.80 m
Ac-CH3 1.86 s

Note: The data above is for Ac-Trp-Tyr-OH in CD3OD and is provided for illustrative purposes only to show the format of NMR data. The specific chemical shifts and multiplicities for H-Trp-Tyr-OH in a different solvent (e.g., aqueous solution, which is more relevant for biological structure) would likely differ.

Combining data from both NMR and CD spectroscopy, potentially along with computational modeling, allows researchers to build a comprehensive picture of the dynamic solution-state structure of peptides like H-Trp-Tyr-OH, revealing the interplay of local conformational preferences and long-range interactions that define their three-dimensional structure in solution.

Biological and Biochemical Studies of H Trp Tyr Oh

Enzymatic Activity and Modulation

Peptides can interact with and be modulated by various enzymatic systems within biological environments. The stability of a peptide and its influence on enzyme activity are crucial aspects of its biochemical profile.

Interaction with Proteases and Peptidases: Stability and Degradation Pathways

The enzymatic degradation of peptides is primarily carried out by proteases and peptidases, which cleave peptide bonds. The susceptibility of a peptide to these enzymes is influenced by its amino acid sequence and structure. Enzymes like pepsin, chymotrypsin (B1334515), and trypsin are known to cleave peptide bonds involving aromatic amino acids such as tryptophan (Trp) and tyrosine (Tyr). uomustansiriyah.edu.iqpearson.commdpi.comexpasy.org Specifically, chymotrypsin preferentially cleaves at the carboxyl side of Trp and Tyr residues. pearson.comexpasy.org Pepsin also shows preference for cleavage at Phe, Tyr, Trp, and Leu residues. expasy.org

While specific studies detailing the precise enzymatic degradation pathways of H-Trp-Tyr-OH by various proteases and peptidases are not extensively documented in the provided literature, the presence of Trp and Tyr residues suggests potential cleavage sites for these enzymes. General studies on peptide stability indicate that hydrophobic residues like Trp and Tyr, when exposed to aqueous environments, can contribute to peptide degradation. mdpi.com Simulated gastrointestinal digestion has been shown to degrade some Trp-containing dipeptides. mdpi.com The stability of peptides is a significant factor in their bioavailability and biological activity.

Influence on Enzymes Involved in Amino Acid Metabolism (e.g., Tyrosine Hydroxylase, Tryptophan Hydroxylase)

H-Trp-Tyr-OH and related dipeptides have been investigated for their potential influence on enzymes involved in amino acid metabolism, particularly those in neurotransmitter synthesis pathways. Tyrosine hydroxylase (Th) is the rate-limiting enzyme in the synthesis of catecholamines (e.g., dopamine (B1211576) and norepinephrine) from tyrosine. gssiweb.orgmarquette.edu Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin (B10506) from tryptophan. frontiersin.orgportlandpress.com

Research on the dipeptide Tyr-Trp (YW), an isomer of Trp-Tyr, demonstrated that oral administration in mice significantly increased brain norepinephrine (B1679862) metabolism. nih.gov This effect was suggested to occur by supplying tyrosine, the precursor for catecholamines, and potentially influencing Th activity through the provision of a cofactor derived from tryptophan metabolism. nih.gov Another study reported that the dipeptide this compound (WY) can directly inhibit monoamine oxidase-B (MAO-B) activity, an enzyme responsible for the degradation of dopamine, leading to increased dopamine levels in certain brain regions and potentially contributing to improved cognitive function. mdpi.comresearchgate.nettandfonline.com

These findings suggest that dipeptides containing Trp and Tyr may modulate the activity or influence the substrates/cofactors of enzymes involved in the metabolism of their constituent amino acids, thereby impacting neurotransmitter levels.

Receptor Interactions and Signaling Pathways

Peptides can exert biological effects by interacting with specific receptors on cell surfaces, thereby modulating intracellular signaling pathways.

Opioid Receptor Interactions and Structure-Activity Relationships of Related Peptides

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are targets for endogenous opioid peptides and exogenous opioids. nih.gov Structure-activity relationship (SAR) studies of opioid peptides have highlighted the critical roles of specific amino acid residues, particularly tyrosine at the N-terminus and aromatic residues like tryptophan and phenylalanine, for receptor binding and activity. nih.govscielo.org.mxnih.govuniud.itresearchgate.netnih.govunibo.it The Tyr-Pro motif, present in some endogenous opioid peptides like endomorphins, is known to induce a turn structure important for interaction with the mu-opioid receptor (MOR). scielo.org.mxresearchgate.net

While H-Trp-Tyr-OH contains two aromatic amino acids found in many opioid peptides, direct experimental data on the binding affinity of H-Trp-Tyr-OH itself to specific opioid receptor subtypes (mu, delta, kappa) is not explicitly detailed in the provided search results. However, the presence of tryptophan and tyrosine, key residues in known opioid peptides and important for interactions with opioid receptors, suggests a potential for interaction, although the specific nature and affinity of this interaction for the simple dipeptide H-Trp-Tyr-OH would require specific binding studies to elucidate. nih.govscielo.org.mxnih.govuniud.itresearchgate.netnih.govunibo.it SAR studies on related cyclic peptides containing Trp and Tyr have demonstrated opioid activity, indicating that the spatial arrangement of these residues is crucial for receptor interaction. nih.govuniud.itunibo.itresearchgate.net

Angiotensin I-Converting Enzyme (ACE) Inhibition by Dipeptides (e.g., H-Tyr-Tyr-OH, H-Trp-Phe-OH)

Angiotensin I-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, playing a role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Peptides, particularly short-chain peptides and dipeptides, derived from various protein sources have been identified as ACE inhibitors. nih.govnih.govucd.ieanimbiosci.org SAR studies of ACE inhibitory peptides have shown that the presence of aromatic amino acids like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) at the C-terminus is often associated with potent ACE inhibitory activity. animbiosci.orgresearchgate.netmdpi.com Hydrophobic residues and positively charged amino acids can also contribute to the inhibitory effect. nih.govnih.govmetabolomics.se

Several dipeptides containing aromatic residues have demonstrated ACE inhibitory activity. For example, H-Tyr-Tyr-OH has been identified as an ACE inhibitor with an IC50 value of 0.028 mg/mL. gssiweb.orgmarquette.edu While H-Trp-Tyr-OH contains both tryptophan and tyrosine, residues known to contribute to ACE inhibition, specific experimental data on the ACE inhibitory activity (e.g., IC50) of H-Trp-Tyr-OH is not available in the provided search results. However, based on the SAR of other ACE inhibitory dipeptides and the favorable characteristics of Trp and Tyr residues for interaction with ACE, H-Trp-Tyr-OH could potentially exhibit ACE inhibitory activity.

General G-Protein Coupled Receptor (GPCR) Targeting

G protein-coupled receptors (GPCRs) constitute a large and diverse superfamily of transmembrane receptors involved in numerous physiological processes. researchgate.netmetabolomics.sebu.edu They are activated by a wide range of ligands, including peptides. researchgate.netbu.edu The interaction of ligands with GPCRs often involves specific amino acid residues within the receptor binding site. Tryptophan and tyrosine residues within the transmembrane domains of GPCRs have been shown to be important for ligand binding and receptor activation. metabolomics.sebu.edunih.gov Peptide ligands can interact with GPCRs through various mechanisms, and specific structural motifs within peptides, such as beta-turns, can be recognized by GPCRs. researchgate.net

While H-Trp-Tyr-OH is a dipeptide, and many peptide ligands for GPCRs are larger, the presence of the aromatic and somewhat flexible side chains of tryptophan and tyrosine could allow for potential interactions with the binding pockets of certain GPCRs. However, without specific experimental data, it is not possible to definitively state whether H-Trp-Tyr-OH targets any particular non-opioid GPCR. The general principles of peptide-GPCR interactions and the role of aromatic residues in GPCR binding suggest a theoretical possibility for interaction, but this requires targeted investigation.

Interactions with Tyrosine Kinase Receptors

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling, regulating processes such as growth, differentiation, metabolism, adhesion, and motility wikipedia.orgwikipedia.org. They are activated by binding of specific polypeptide ligands, which typically leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain wikipedia.orgnih.gov. These phosphorylated tyrosine residues serve as docking sites for downstream signaling proteins containing SH2 or PTB domains, initiating various signal transduction pathways wikipedia.orgnih.gov. While RTK signaling is a significant area of biological study, direct information specifically detailing the interaction of H-Trp-Tyr-OH with tyrosine kinase receptors was not found in the consulted literature. However, related peptides containing tyrosine have been noted in the context of RTK interactions. For instance, H-Tyr-Glu-Trp-OH, a different tripeptide, has been described as a neurotrophic factor that interacts with tyrosine kinase receptors to promote neuron survival and function biosynth.com.

Neurobiological and Neurological Implications

Peptides containing tryptophan and tyrosine residues have garnered interest for their potential effects within the nervous system, stemming in part from their constituent amino acids being precursors for key neurotransmitters.

Potential Role as a Neurotransmitter Precursor or Modulator

Tryptophan is a known precursor for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), while tyrosine serves as a precursor for the catecholamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and epinephrine (B1671497) wisconsin.edunih.govwikipedia.orggssiweb.orgfrontiersin.orgwikipedia.org. The dipeptide H-Trp-Tyr-OH (referred to as tryptophan-tyrosine or WY dipeptide) has been investigated for its impact on the neurobiological system. Studies have indicated that the this compound dipeptide can modulate the dopamine system. Research in mice demonstrated that this dipeptide inhibited monoamine oxidase B activity in vitro and led to increased dopamine levels in the hippocampus and frontal cortex nih.gov. This suggests a potential role for H-Trp-Tyr-OH as a modulator of dopaminergic neurotransmission nih.gov.

Impact on Neurotransmission and Neuronal Function

The observed modulation of the dopamine system by the H-Trp-Tyr-OH dipeptide suggests an impact on neurotransmission and, consequently, neuronal function nih.gov. The increase in dopamine levels in key brain regions like the hippocampus and frontal cortex is associated with improvements in memory function, as shown in studies where the dipeptide restored memory impairments in aged mice nih.gov. The effect was partially attenuated by blocking dopamine D1-like receptors or knocking down the hippocampal dopamine D1 receptor, further supporting the involvement of the dopaminergic system nih.gov. Beyond the specific dipeptide, the individual amino acids, tryptophan and tyrosine, are fundamental to neurotransmitter synthesis, influencing various aspects of neuronal activity and behavior wisconsin.edugssiweb.orgfrontiersin.orgwikipedia.org. Furthermore, the redox-active properties of tyrosine residues in peptides have been explored for their potential in creating synaptic transistors for neuromorphic computing, highlighting the broader implications of these amino acids in neuronal function emulation rsc.org.

Research findings on the impact of this compound dipeptide on dopamine levels and memory are summarized in the table below:

Study SubjectObserved EffectMechanism Implicated
Aged MiceImproved spontaneous alternations in Y-maze testAugmenting dopaminergic activity
In vitroInhibited monoamine oxidase B activityAffecting dopamine metabolism
Mice BrainIncreased dopamine levels (hippocampus, frontal cortex)Resulting from MAO-B inhibition and/or other mechanisms

Immunological Considerations

Peptides can exert various effects on the immune system. While direct information on the immunological role of H-Trp-Tyr-OH is limited in the provided context, related peptides containing tryptophan and tyrosine have demonstrated immunomodulatory activities, such as antagonism of tumor necrosis factor-alpha (TNF-α).

TNF-α Antagonism by Related Peptides

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various immune responses and inflammatory diseases. Certain peptides have been developed to antagonize TNF-α activity. A cyclic peptide with the sequence H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH (also known as WP9QY) has been identified as a TNF-α antagonist chemicalbook.comscbt.comsigmaaldrich.comanaspec.comsigmaaldrich.com. This related peptide, containing both tyrosine and tryptophan residues, is designed to mimic a critical TNF recognition loop on TNF receptor I, thereby preventing the interaction of TNF with its receptor chemicalbook.comanaspec.com. This mechanism of action highlights the potential for peptides incorporating tryptophan and tyrosine to influence immunological pathways by modulating cytokine activity.

Peptide-Based Drug Discovery and Development Implications

The biological activities observed for H-Trp-Tyr-OH and related peptides containing tryptophan and tyrosine residues suggest implications for peptide-based drug discovery and development. Peptides, in general, are being explored as therapeutic agents due to their specificity and diverse biological functions ontosight.ai. The TNF-α antagonist peptide, H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, serves as an example of how peptides containing Trp and Tyr can be developed as templates for potential therapeutic interventions, such as in the management of inflammatory conditions like rheumatoid arthritis chemicalbook.comanaspec.com. Furthermore, modifications of tryptophan and tyrosine residues have been investigated to enhance the properties of peptides for drug design, such as increasing local hydrophobicity, which can influence their interactions and activity acs.org. The ability of aromatic amino acids like tryptophan and tyrosine to participate in self-assembly processes also presents opportunities for developing novel peptide-based drug delivery systems nih.govfrontiersin.org. These avenues of research underscore the potential of H-Trp-Tyr-OH and related peptides as starting points or components in the development of new therapeutic agents.

Design of Bioactive Peptides and Peptidomimetics

The design of bioactive peptides and peptidomimetics often leverages the unique properties of amino acids like tryptophan and tyrosine. These aromatic residues are known to significantly influence peptide structure and function through interactions such as pi-pi stacking eurekalert.org. Research into the structure-activity relationships of peptides containing Trp and Tyr highlights their importance in mediating biological effects researchgate.netjst.go.jp. For instance, studies on dipeptides have shown that those containing Tyr and Trp residues, particularly when located at the N-terminus, exhibit notable radical scavenging and antioxidant activities researchgate.net. The position of these residues within a peptide sequence can significantly impact their activity researchgate.netnih.gov.

Specific dipeptides containing tryptophan and tyrosine have been investigated for potential bioactivities. For example, the tryptophan-tyrosine (WY) dipeptide, which is the core sequence of β-lactolin, has been studied for its effects on cognitive function. Oral administration of the WY dipeptide in mice models of amnesia improved spatial memory, suggesting a role in modulating the dopamine system mdpi.comnih.gov. This observed effect was dependent on the conformation of the dipeptide, with an N-terminal tryptophan being crucial for memory improvement mdpi.comnih.gov.

The incorporation of Trp and Tyr residues is also relevant in the broader field of designing peptidomimetics. Peptidomimetics are compounds designed to mimic the biological activity of peptides while often possessing enhanced properties like increased stability and bioavailability upc.edunih.govdiva-portal.org. While H-Trp-Tyr-OH is a simple dipeptide, research on more complex peptides and peptidomimetics containing Trp and Tyr explores how these residues contribute to desired biological interactions and stability rsc.orgmdpi.com. Studies on intramolecular electron transfer in model peptides containing Trp and Tyr further contribute to understanding the fundamental biochemical behavior of these amino acids in a peptide context acs.org.

Role in Drug Delivery Systems and Nanocarriers

Peptides, including those containing tryptophan and tyrosine, have emerged as promising building blocks for drug delivery systems and nanocarriers due to their ability to self-assemble into ordered nanostructures nih.govnih.gov. The aromatic side chains of Trp and Tyr play a key role in this self-assembly process through interactions like hydrogen bonding, pi-pi stacking, and CH-pi interactions, which contribute to the stability of the resulting nanostructures nih.gov.

Self-assembled peptide nanostructures, such as nanotubes, have been explored for their potential in drug delivery applications nih.gov. The characteristics of these nanostructures, such as their aspect ratio, can influence cellular interactions and uptake, which is critical for effective drug delivery nih.gov. Research has demonstrated that nanoparticles formed by peptides containing tryptophan can be effective in encapsulating and delivering therapeutic agents nih.govacs.org. These peptide-based nanocarriers offer advantages such as biocompatibility, the ability to enhance drug accumulation at target sites, and improved pharmacokinetic properties compared to free drugs nih.govmdpi.comcas.org.

Short peptides, including those with aromatic residues, can self-assemble into different morphologies like nanospheres or microspheres, capable of encapsulating hydrophobic drugs through aromatic interactions nih.gov. The use of nanocarriers based on peptides containing residues like Trp and Tyr can improve the solubility and stability of incorporated drugs and facilitate their uptake by cells, thereby enhancing therapeutic potential mdpi.comcas.org. The design of peptide-based drug delivery systems is an active area of research, leveraging the self-assembly properties and biocompatibility of peptides to develop more efficient and targeted therapeutic strategies nih.govcas.org.

Computational Chemistry and Theoretical Studies on H Trp Tyr Oh

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules like H-Trp-Tyr-OH. ajol.infoloewenlabs.comrsc.org These methods can provide detailed information about electron distribution, molecular orbitals, and energy landscapes.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are employed to analyze the electronic structure of H-Trp-Tyr-OH, providing insights into the distribution of electrons within the molecule. ajol.inforsc.org This is essential for understanding its chemical behavior and reactivity. Studies on similar dipeptides, such as Val-Trp, have utilized DFT to reveal conformational profiles, structural, electronic, and reactivity properties. ajol.info These calculations can identify differences in electronic structure between various conformations, such as extended and folded forms, and can show how charge redistribution upon folding affects properties like the dipole moment. ajol.info Intramolecular hydrogen bonding effects on geometry can also be observed through DFT. ajol.info

DFT methods are recognized for their effectiveness in studying larger organic molecules, making them suitable for peptide analysis. acs.org For instance, DFT has been used to study the electronic energy levels of cyclo(tryptophan–tyrosine) and cyclo(tryptophan–tryptophan) dipeptides in the gas phase, comparing theoretical results with experimental photoelectron spectra. rsc.org These studies confirm the significant role of the aromatic chromophores (indole in Trp and phenol (B47542) in Tyr) in determining the chemical physics properties of the peptides. rsc.org

Oxidation Potentials and Electron Transfer Mechanisms

Computational studies, including those using DFT-based molecular dynamics, have investigated the oxidation of tyrosine and tryptophan residues, which is highly relevant to the behavior of H-Trp-Tyr-OH. aip.org These studies often focus on proton-coupled electron transfer (PCET) mechanisms, where electron and proton transfer are coupled. aip.orgscispace.com PCET is a key mechanism in aqueous redox chemistry and can influence the selectivity of redox reactions. aip.org

Research on peptides containing Trp and Tyr residues has explored long-range electron transfer (LRET) between these amino acids. acs.orgacs.org Pulse radiolysis studies, complemented by molecular dynamics modeling, have investigated the kinetics and mechanisms of intramolecular LRET in peptides, including the radical transformation from protonated tryptophan indolyl radical cation (Trp[NH•+]) to tyrosyl radical (Tyr[O•]). acs.org These studies have shown that LRET can occur even at low pH and that the kinetics can be influenced by factors like the distance between residues and conformational preferences. acs.org Computational approaches can help understand the factors governing these electron transfer processes, including the role of conformational changes and the nature of the radical species involved. acs.org

The electrode potentials of tryptophan and tyrosine have also been determined computationally and experimentally to understand their redox behavior. researchgate.netresearchgate.net These potentials are crucial for predicting the direction and feasibility of electron transfer reactions within peptides. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are essential for studying the conformational flexibility and interactions of peptides like H-Trp-Tyr-OH in various environments. nih.govuni-osnabrueck.de

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

MD simulations are widely used to study the conformational dynamics of biological macromolecules, providing insights into how their structures change over time. nih.govuni-osnabrueck.de For peptides, MD can explore the accessible conformational space and analyze intramolecular and intermolecular interactions. nih.govnih.govacs.org

While specific MD studies on H-Trp-Tyr-OH were not extensively detailed in the search results, studies on related peptides containing Trp and Tyr residues highlight the utility of MD. For example, MD simulations have been used to analyze the conformations of endomorphin-1, a tetrapeptide containing Tyr and Trp, to understand preferred conformational regions and the role of intramolecular hydrogen bonds. nih.gov MD simulations can also investigate the interactions between aromatic rings of Tyr and Trp residues, which can play a role in stabilizing peptide structures. nih.gov Studies on a β-hairpin miniprotein with Tyr and Trp residues used MD to examine conformational stability in different solvents and temperatures, analyzing the distances and orientations of aromatic rings and the energy of intramolecular interactions. nih.gov

MD simulations are also valuable for understanding the effects of the environment, such as the presence of water or other molecules, on peptide conformation and dynamics. nih.govelifesciences.org

Docking Studies for Receptor Binding Predictions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule (ligand) to a biological target (receptor). academie-sciences.frresearchgate.netrjptonline.org This method is valuable for understanding potential interactions and for virtual screening in drug discovery. researchgate.netnih.gov

While specific docking studies of H-Trp-Tyr-OH were not found, the principles of molecular docking are applicable to this dipeptide if a relevant biological target is identified. Docking studies typically involve placing the ligand into the receptor's binding site and evaluating the resulting poses based on scoring functions that estimate binding affinity. rjptonline.org These studies can identify key interactions, such as hydrogen bonds, pi-pi interactions, and pi-cation interactions, between the ligand and amino acid residues in the binding site. rjptonline.orgnih.gov Amino acids like tyrosine and tryptophan are frequently involved in such interactions due to their aromatic rings and potential for hydrogen bonding. rjptonline.orgnih.govacs.org

Molecular docking, often combined with other computational methods like QSAR, can help predict the activity of compounds and guide the design of new molecules with desired binding properties. nih.govtbzmed.ac.ir

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling aim to establish relationships between the chemical structure of compounds and their biological activity. nih.govuestc.edu.cn These models can be used to predict the activity of new compounds and to identify structural features important for activity. tbzmed.ac.iruestc.edu.cn

QSAR models use mathematical relationships to describe the link between molecular structure and a quantified biological activity. uestc.edu.cn For peptides, QSAR models can be based on characterizing peptides by amino acid descriptors. uestc.edu.cn Various modeling methods, including machine learning techniques, are employed in QSAR studies. uestc.edu.cnacs.org

While specific SAR and QSAR studies focused solely on H-Trp-Tyr-OH were not found, the principles are relevant to understanding how modifications to this dipeptide or its incorporation into larger peptides might affect its activity. Studies on other peptides, including antioxidant tripeptides, have utilized QSAR to identify critical amino acid features that determine activity. acs.org For instance, the presence of tyrosine or tryptophan residues at specific positions has been found to be important for antioxidant activity in tripeptides. acs.org

QSAR modeling can be influenced by factors such as the ionization state of molecules at physiological pH, which is considered to better estimate affinity to proteins. nih.gov The development of robust QSAR models requires careful selection of descriptors and validation using appropriate datasets. nih.govnih.gov

Computational approaches like QSAR, often integrated with molecular docking and virtual screening, play a significant role in the identification and design of bioactive molecules by providing a cost-effective way to screen large chemical spaces and prioritize compounds for experimental testing. nih.govtbzmed.ac.ir

Prediction of Biological Activity Based on Structural Features

The prediction of biological activity based on the structural features of a compound is a key application of computational chemistry, often falling under the umbrella of cheminformatics and in silico methods. For peptides like H-Trp-Tyr-OH, the presence of specific amino acid residues, particularly the aromatic side chains of Tryptophan and Tyrosine, is crucial to consider when predicting potential bioactivities.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models by correlating structural descriptors of compounds with their observed biological activities. While a QSAR model specifically for H-Trp-Tyr-OH is not available in the search results, the principles of QSAR can be applied to peptides. The physicochemical properties conferred by the Trp and Tyr residues in H-Trp-Tyr-OH, such as hydrophobicity, aromaticity, and the presence of functional groups (indole in Trp, phenol in Tyr), would serve as descriptors in such an analysis.

Molecular docking is another in silico technique used to predict the binding affinity and interaction modes of a molecule (like H-Trp-Tyr-OH) with a biological target, such as a protein or enzyme. The aromatic rings of Trp and Tyr in H-Trp-Tyr-OH can participate in favorable interactions within the binding sites of target molecules, influencing the dipeptide's potential activity. Studies on other peptides containing Trp and Tyr have explored their interactions with various targets, including those involved in antioxidant activity and cell penetration. The antioxidant capacity of peptides, for instance, can be promoted by the presence of aromatic amino acids like Tyr and Trp, due to their ability to form resonance-stabilized radical forms. Hydrophobicity, contributed by residues like Trp and Tyr, can also enhance a peptide's ability to cross cell membranes.

Although direct computational predictions for H-Trp-Tyr-OH's biological activity are not presented in the search results, the established methodologies of QSAR and molecular docking, considering the known roles of Trp and Tyr in peptide bioactivity, provide a theoretical framework for such predictions. Future computational studies could explore the potential interactions of H-Trp-Tyr-OH with specific biological targets based on its unique structural arrangement of Trp and Tyr residues.

Theoretical Insights into Aromatic Interactions (π-π Stacking, Cation-π)

Aromatic interactions, particularly π-π stacking and cation-π interactions, are non-covalent forces that play significant roles in the structure, stability, and function of biomolecules, including peptides and proteins. The dipeptide H-Trp-Tyr-OH, containing two aromatic amino acids, provides a relevant system for theoretically examining these interactions.

Cation-π Interactions: This favorable interaction occurs between a cationic species and the electron-rich face of an aromatic ring. In biological systems, cationic amino acid side chains (like Lysine and Arginine) or other positively charged groups can interact with the aromatic rings of phenylalanine, tyrosine, and tryptophan. Computational studies consistently indicate that Tryptophan provides the most favorable cation-π interaction among the naturally occurring aromatic amino acids due to its larger surface area and greater electrostatic potential compared to phenylalanine and tyrosine. Theoretical calculations have quantified the binding energies of cation-π interactions involving Trp and Tyr. For example, calculated binding energies for tetramethylammonium (B1211777) to phenol (modeling Tyr) and indole (B1671886) (modeling Trp) highlight the stronger interaction with the indole ring. In H-Trp-Tyr-OH, the N-terminal amino group can be protonated, carrying a positive charge. This cationic center could potentially engage in cation-π interactions with the aromatic rings of both the adjacent Tyrosine residue and the Tryptophan residue. Theoretical calculations could explore the preferred conformations and strengths of these intramolecular cation-π interactions within H-Trp-Tyr-OH, providing insights into its solution-phase behavior and potential interactions with other molecules.

While specific computational data on the exact nature and strength of aromatic interactions within H-Trp-Tyr-OH are not detailed in the provided results, the extensive theoretical and computational studies on Trp and Tyr containing systems establish the principles by which these interactions would occur in the dipeptide. These principles suggest that both π-π stacking between the indole and phenol rings and cation-π interactions involving the protonated N-terminus and the aromatic rings are theoretically possible and could influence the dipeptide's conformation and interactions.

Summary of Theoretical Insights into Aromatic Interactions:

Interaction TypeParticipating Residues in H-Trp-Tyr-OHKey Theoretical Findings (from related studies)Potential Impact on H-Trp-Tyr-OH
π-π StackingTryptophan (Indole ring), Tyrosine (Phenol ring)Occurs in various geometries (parallel-displaced, T-shaped). Strength varies based on aromatic system. Trp generally stronger than Tyr.Influences intramolecular conformation and potential intermolecular aggregation/self-assembly.
Cation-πProtonated N-terminus, Tryptophan (Indole ring), Tyrosine (Phenol ring)Favorable interaction between cation and π system. Trp provides stronger interaction than Tyr.Impacts intramolecular conformation and potential interactions with anionic or polar species.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to characterize the purity and structural integrity of H-Trp-Tyr-OH?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight. Cross-reference observed spectral data with literature values for tryptophan-tyrosine dipeptides. Solubility tests in methanol (50 mg/ml) can confirm physical consistency .

Q. How should researchers design stability studies for H-Trp-Tyr-OH under varying storage conditions?

  • Answer : Conduct accelerated stability testing by exposing the compound to temperatures (-20°C to 25°C), humidity (40–80%), and light. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Compare results against baseline measurements of melting point (332.54°C) and density (1.39 g/cm³). Use kinetic modeling to predict shelf-life .

Q. What solvent systems are optimal for in vitro assays involving H-Trp-Tyr-OH?

  • Answer : Methanol is recommended for initial solubilization (50 mg/ml). For aqueous buffers, test phosphate-buffered saline (PBS) at pH 7.4 with sonication. Centrifuge to remove insoluble aggregates. Validate solubility using UV-Vis spectroscopy at 280 nm (tyrosine absorbance) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values for H-Trp-Tyr-OH’s inhibition of oligopeptide transporters?

  • Answer : Standardize assay conditions (e.g., cell line, incubation time, substrate concentration). Replicate studies using the same transporter isoform (e.g., human small intestine). Perform dose-response curves with triplicate measurements. Use meta-analysis to compare data across studies, adjusting for variables like buffer composition or temperature .

Q. What strategies validate the biological relevance of H-Trp-Tyr-OH in modulating signaling pathways?

  • Answer : Employ a P-E/I-C-O framework:

  • Population : Target cell type (e.g., intestinal epithelial cells).
  • Exposure : Dose range based on IC₅₀ (80 µM).
  • Comparison : Wild-type vs. transporter-knockout models.
  • Outcome : Quantify substrate uptake via fluorescence or radiolabeling. Include negative controls (e.g., scrambled peptides) .

Q. How can in vivo pharmacokinetic studies be optimized for H-Trp-Tyr-OH?

  • Answer : Administer via oral/intravenous routes in animal models. Collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability and half-life. Account for peptide degradation by proteases—co-administer protease inhibitors or use stabilized analogs .

Q. What statistical approaches resolve contradictions in H-Trp-Tyr-OH’s reported bioactivity across heterogeneous datasets?

  • Answer : Apply multivariate regression to control for confounding variables (e.g., pH, temperature). Use Bayesian meta-analysis to integrate data from divergent studies. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Methodological Considerations

  • Experimental Design : Align hypotheses with measurable outcomes (e.g., transporter inhibition, metabolic stability). Avoid overly broad questions; instead, focus on mechanisms (e.g., "How does H-Trp-Tyr-OH interact with SLC15A1?" vs. "Is it bioactive?") .
  • Data Interpretation : Use shell tables to organize variables (e.g., IC₅₀, solubility, assay type) and identify trends. For qualitative contradictions, conduct iterative re-testing under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.